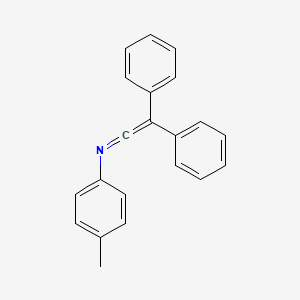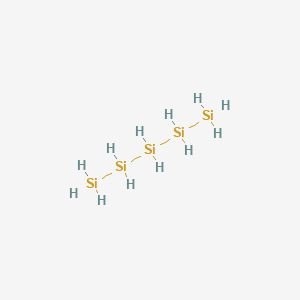
S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a 4-chlorobenzene ring attached to a carbothioate group, which is further linked to a 2-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate typically involves the reaction of 4-chlorobenzoyl chloride with 2-methylpropyl thiol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+2-methylpropyl thiol→S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the thioester group can yield the corresponding alcohol and thiol. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzene ring. Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.
Biology: The compound can be used in studies involving enzyme inhibition, as thioesters are known to interact with various biological targets.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate involves its interaction with nucleophiles and electrophiles. The thioester group is particularly reactive, allowing the compound to participate in various chemical reactions. In biological systems, the compound may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
- S-(2-Methylpropyl) 4-methylbenzene-1-carbothioate
- S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate
- S-(2-Methylpropyl) 4-bromobenzene-1-carbothioate
Comparison: S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and interactions. Compared to its methyl, nitro, and bromo analogs, the chloro derivative may exhibit different electronic and steric effects, affecting its chemical behavior and applications.
Propriétés
Numéro CAS |
920505-15-3 |
|---|---|
Formule moléculaire |
C11H13ClOS |
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
S-(2-methylpropyl) 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C11H13ClOS/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |
Clé InChI |
JMDSJOWLNZVABC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


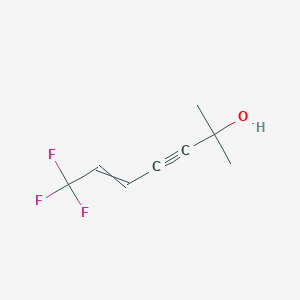


![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)
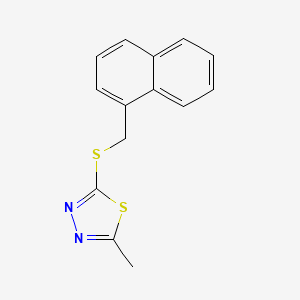
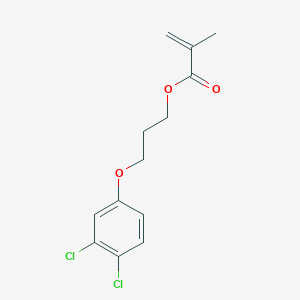
![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)

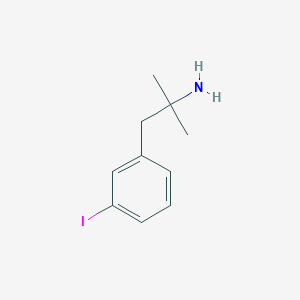
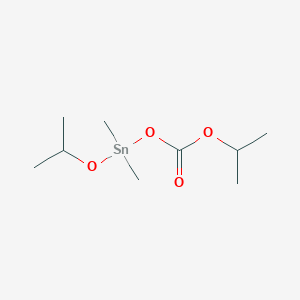
![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)
